molecular formula C18H24FN3O3 B12950623 Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(4-fluoro-3-methylphenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(4-fluoro-3-methylphenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester

Cat. No.: B12950623
M. Wt: 349.4 g/mol
InChI Key: IAVANWZNIDYIBB-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(4-fluoro-3-methylphenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of imidazo[1,5-a]pyrazines. These compounds are known for their versatile applications in organic synthesis and drug development due to their unique structural properties .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,5-a]pyrazine derivatives undergo various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine (I2), sodium acetate (NaOAc), and various alkylamines . The reactions are typically carried out under oxidative conditions, often in a one-pot manner to enhance efficiency .

Major Products

The major products formed from these reactions are various imidazo[1,5-a]pyrazine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of imidazo[1,5-a]pyrazine derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives have been found to induce clustering of viral nucleoproteins, demonstrating potent anti-influenza activity . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,5-a]pyrazine derivatives are unique due to their specific structural properties, which allow for a wide range of chemical reactions and applications. Their ability to undergo efficient one-pot synthesis and their versatility in functionalization make them valuable in both research and industrial settings .

Properties

Molecular Formula

C18H24FN3O3

Molecular Weight

349.4 g/mol

IUPAC Name

tert-butyl 2-(4-fluoro-3-methylphenyl)-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate

InChI

InChI=1S/C18H24FN3O3/c1-12-9-13(5-6-15(12)19)22-11-14-10-20(7-8-21(14)16(22)23)17(24)25-18(2,3)4/h5-6,9,14H,7-8,10-11H2,1-4H3

InChI Key

IAVANWZNIDYIBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2CC3CN(CCN3C2=O)C(=O)OC(C)(C)C)F

Origin of Product

United States

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